molecular formula C7H8N2O2S B12578341 6-(Methylsulfanyl)-2-nitroaniline CAS No. 494226-39-0

6-(Methylsulfanyl)-2-nitroaniline

Cat. No.: B12578341
CAS No.: 494226-39-0
M. Wt: 184.22 g/mol
InChI Key: XKUGJYFYTQFEQQ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2-nitroaniline is a chemical compound classified as a nitroaniline derivative. This family of compounds is widely recognized as important intermediates in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals . While specific studies on this exact isomer are limited in the public domain, its structure suggests significant value as a building block for researchers. The compound features both an aniline group and a nitro group on an aromatic ring, alongside a methylsulfanyl (methylthio) substituent. This functional group combination makes it a versatile precursor for synthesizing more complex molecules, including various heterocycles and functionalized aromatic compounds. The methylsulfanyl group, in particular, can be further modified, offering a handle for chemical transformations. Researchers utilize such nitroaniline derivatives in the development of novel compounds with potential biological activity and in material science . As a standard practice, the purification of such complex isomers from their mixtures is often achieved through crystallization techniques using solvents like methanol, acetone, or ethyl acetate/ethanol mixtures . 6-(Methylsulfanyl)-2-nitroaniline is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

494226-39-0

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-methylsulfanyl-6-nitroaniline

InChI

InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3

InChI Key

XKUGJYFYTQFEQQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Functional Group Introduction

Typical Reaction Conditions

  • Solvents: Water, organic solvents like dichloromethane, or mixed solvents depending on the step.
  • Temperature: Low temperatures (0–5 °C) for diazotization; moderate heating (80–95 °C) for reduction or substitution steps.
  • Reagents: Sodium nitrite for diazotization, sulfuric acid as acid catalyst, hypophosphorous acid or iron powder for reductions.

Detailed Preparation Method from Literature and Patents

While direct preparation methods for 6-(Methylsulfanyl)-2-nitroaniline are scarce, closely related compounds such as 2-chloro-6-methylaniline and 4-(Methylsulfanyl)-2-nitroaniline provide insight into effective synthetic strategies.

Preparation via Diazonium Salt Intermediate and Reduction (Adapted from CN112358404A)

This method, although reported for 2-chloro-6-methylaniline, can be adapted for methylsulfanyl substitution:

Step Description Conditions Notes
1 Starting from 3-chloro-5-methyl-4-nitroaniline, diazotization is performed using sodium nitrite and sulfuric acid in water 0–5 °C, molar ratio substrate:sulfuric acid:sodium nitrite = 1:(3–4):(1.0–1.1) Formation of diazonium intermediate
2 Reduction of diazonium intermediate with hypophosphorous acid 0–5 °C, molar ratio substrate:hypophosphorous acid = 1:(6–7) Converts diazonium to intermediate
3 Further reduction with iron powder 85–95 °C, molar ratio substrate:iron powder = 1:(2.5–4.0), preferably 1:3.5 Final reduction to target amine

This one-pot reaction sequence yields the target compound with approximately 82.5% yield after purification by column chromatography. The use of water as solvent aligns with green chemistry principles, and the mild conditions favor scalability and safety.

Thiolation and Nitration Approach

Comparative Data Table of Preparation Parameters

Parameter Diazonium-Reduction Method Thiolation of Halogenated Nitroaniline Notes
Starting Material 3-chloro-5-methyl-4-nitroaniline 2-nitro-6-chloroaniline or similar Availability affects choice
Solvent Water Organic solvents (e.g., DMF, DMSO) Water preferred for green chemistry
Temperature 0–5 °C (diazotization), 85–95 °C (reduction) 50–100 °C (thiolation) Controlled to avoid side reactions
Reagents Sodium nitrite, sulfuric acid, hypophosphorous acid, iron powder Sodium methylthiolate or methyl mercaptan + base Safety considerations for reagents
Yield ~82.5% (after purification) Variable, typically moderate to good Purification critical
Purification Column chromatography Crystallization or chromatography Depends on impurities

Research Findings and Notes

  • The diazotization-reduction method offers a one-pot, efficient synthesis with mild conditions and good yield, suitable for scale-up.
  • Thiolation reactions require careful control of nucleophile and temperature to ensure regioselectivity and avoid over-substitution.
  • The methylsulfanyl group enhances the compound’s chemical reactivity and potential biological activity, making purity and structural confirmation essential.
  • Nuclear magnetic resonance (NMR) and mass spectrometry are standard for product characterization.
  • Safety data indicate the compound is an irritant, requiring appropriate handling precautions.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.

Major Products Formed

    Reduction: 6-(Methylsulfanyl)-2-phenylenediamine.

    Oxidation: 6-(Methylsulfinyl)-2-nitroaniline or 6-(Methylsulfonyl)-2-nitroaniline.

    Substitution: Various halogenated or acylated derivatives of 6-(Methylsulfanyl)-2-nitroaniline.

Scientific Research Applications

Pharmaceutical Applications

6-(Methylsulfanyl)-2-nitroaniline is being investigated for its potential in developing pharmaceutical compounds. Nitro compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. For instance, a study highlighted the synthesis of various nitro derivatives that demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida species, which are critical pathogens in nosocomial infections . The structural modifications involving 6-(Methylsulfanyl)-2-nitroaniline could lead to the development of new analgesics or anti-inflammatory agents.

Case Study: Antimicrobial Activity

  • Study Focus : Testing nitro derivatives for antimicrobial efficacy.
  • Findings : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL against S. aureus, indicating strong potential for therapeutic applications .

Dyes and Pigments

The compound serves as an intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries due to their vibrant colors and stability. The chemical structure of 6-(Methylsulfanyl)-2-nitroaniline allows for effective coupling reactions that are essential in dye production.

Applications in Dye Synthesis

  • Intermediate Role : Facilitates the creation of various azo dyes.
  • Industry Impact : Enhances color stability and vibrancy, crucial for textile applications.

Analytical Chemistry

In analytical chemistry, 6-(Methylsulfanyl)-2-nitroaniline is utilized as a reagent for detecting and quantifying other substances. Its ability to form complexes with metal ions makes it valuable in various analytical methods, including spectrophotometry.

Reagent Properties

  • Detection : Useful in quality control laboratories.
  • Quantification : Aids in determining concentrations of various analytes.

Polymer Chemistry

The compound is also involved in polymer chemistry, where it contributes to the production of specialty polymers. These polymers benefit from enhanced properties such as thermal stability and chemical resistance.

Polymer Applications

  • Specialty Polymers : Enhances durability and performance.
  • Manufacturing Benefits : Critical for applications requiring high-performance materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Impacts
PharmaceuticalsDevelopment of antimicrobial and anti-inflammatory agentsSignificant antimicrobial activity against pathogens
Dyes and PigmentsIntermediate in azo dye synthesisImproved color stability and vibrancy
Analytical ChemistryReagent for detection and quantificationValuable in quality control laboratories
Polymer ChemistryProduction of specialty polymersEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-2-nitroaniline depends on its specific application. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Compound Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
6-(Methylsulfanyl)-2-nitroaniline -NH₂, -NO₂, -SCH₃ ~200.25 (calculated) Moderate lipophilicity Not reported -
2-Methyl-6-nitroaniline -NH₂, -NO₂, -CH₃ 168.15 Low polarity Dye intermediate
2-(Difluoromethylsulphonyl)-6-fluoroaniline -NH₂, -F, -SO₂CF₂H ~223.18 (calculated) High oxidative stability Pharmaceutical research
D0 (Triazine derivative) Triazine core, -SCH₃, -NH₂ 186.25 Inactive against K. pneumoniae Antimicrobial control

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